molecular formula C30H11BrCl2O2 B12664527 8,16-Pyranthrenedione, bromo-2,10-dichloro- CAS No. 74398-73-5

8,16-Pyranthrenedione, bromo-2,10-dichloro-

Cat. No.: B12664527
CAS No.: 74398-73-5
M. Wt: 554.2 g/mol
InChI Key: NTTJLYJWEBFZSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8,16-Pyranthrenedione, bromo-2,10-dichloro-: is a chemical compound with the molecular formula C₃₀H₁₂BrCl₂O₂ It is a derivative of pyranthrene, characterized by the presence of bromine and chlorine atoms at specific positions on the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8,16-Pyranthrenedione, bromo-2,10-dichloro- typically involves multi-step organic reactions. The starting materials are often substituted aromatic compounds, which undergo a series of halogenation, oxidation, and cyclization reactions. The specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods: In an industrial setting, the production of 8,16-Pyranthrenedione, bromo-2,10-dichloro- may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Safety measures are also implemented to handle the hazardous reagents and by-products generated during the synthesis.

Chemical Reactions Analysis

Types of Reactions: 8,16-Pyranthrenedione, bromo-2,10-dichloro- can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove halogen atoms or reduce carbonyl groups.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

Chemistry: In chemistry, 8,16-Pyranthrenedione, bromo-2,10-dichloro- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development. Researchers investigate its interactions with biological targets to identify potential therapeutic applications.

Medicine: In medicine, derivatives of 8,16-Pyranthrenedione, bromo-2,10-dichloro- are studied for their potential as anticancer, antimicrobial, and anti-inflammatory agents. The compound’s ability to interact with specific enzymes and receptors is of particular interest.

Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications in materials science and engineering.

Mechanism of Action

The mechanism of action of 8,16-Pyranthrenedione, bromo-2,10-dichloro- involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s halogen atoms and carbonyl groups play a crucial role in these interactions, influencing its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with DNA replication and transcription.

Comparison with Similar Compounds

    8,16-Pyranthrenedione, dichloro-: Lacks the bromine atom, which may affect its reactivity and biological activity.

    8,16-Pyranthrenedione, bromo-: Lacks the chlorine atoms, which may influence its chemical properties and applications.

    8,16-Pyranthrenedione, bromo-2,10-difluoro-:

Uniqueness: 8,16-Pyranthrenedione, bromo-2,10-dichloro- is unique due to the specific combination of bromine and chlorine atoms, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

74398-73-5

Molecular Formula

C30H11BrCl2O2

Molecular Weight

554.2 g/mol

IUPAC Name

1-bromo-2,10-dichloropyranthrene-8,16-dione

InChI

InChI=1S/C30H11BrCl2O2/c31-28-22(33)8-7-16-20-10-13-1-4-17-25-19(15-6-3-14(32)11-21(15)29(17)34)9-12-2-5-18(30(35)27(16)28)26(20)24(12)23(13)25/h1-11H

InChI Key

NTTJLYJWEBFZSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)C3=C4C2=CC5=C6C4=C(C=C3)C=C7C6=C(C=C5)C(=O)C8=C7C=CC(=C8Br)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.